molecular formula C18H18ClN5O2 B2454569 (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 2034499-00-6

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone

Cat. No. B2454569
CAS RN: 2034499-00-6
M. Wt: 371.83
InChI Key: ULALRGUYYRDCGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of this compound is C19H17ClN4O2. Its molecular weight is 368.82.

Scientific Research Applications

GPR119 Agonist for Diabetes Treatment

This compound has been identified as a potent GPR119 agonist . GPR119 is a G-protein-coupled receptor expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract . GPR119 agonists stimulate glucose-dependent insulin release by direct action in the pancreas and promote secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Incretin Secretion Stimulator

The compound can stimulate the secretion of incretins . Incretins are a group of metabolic hormones that stimulate a decrease in blood glucose levels. They are released after eating and augment the secretion of insulin released from pancreatic β cells of the islets of Langerhans by a blood glucose-dependent mechanism .

Antibacterial Agent

Imidazo[1,2-a]pyridine derivatives, which are part of the compound’s structure, have been used as antibacterial agents .

Antifungal Agent

Imidazo[1,2-a]pyridine derivatives have also been used as antifungal agents .

Antiviral Agent

These derivatives have shown potential as antiviral agents .

Anti-inflammatory Agent

Imidazo[1,2-a]pyridine derivatives have been used as anti-inflammatory drugs .

Cancer Treatment

Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer .

Cardiovascular Disease Treatment

Imidazo[1,2-a]pyridine derivatives have been suggested for the treatment of cardiovascular diseases .

Mechanism of Action

Target of Action

The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

The compound acts as an agonist to the GPR119 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .

Biochemical Pathways

The activation of GPR119 leads to the stimulation of two key mechanisms that work in concert to properly control plasma glucose levels . These mechanisms are:

Pharmacokinetics

It was noted that dosing of the compound in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels .

Result of Action

The result of the compound’s action is the regulation of blood glucose levels. By stimulating the release of insulin and incretin hormones, the compound helps to lower blood glucose levels, making it a potential treatment for type 2 diabetes .

properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-12-16(24-8-3-2-6-15(24)22-12)17(25)23-7-4-5-14(11-23)26-18-20-9-13(19)10-21-18/h2-3,6,8-10,14H,4-5,7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULALRGUYYRDCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCCC(C3)OC4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.